Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-11-6-13(14-11)8-15(9-13)12(17)18-7-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJYKQVYJQGJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination-Based Cyclization
A seminal approach to 2,6-diazaspiro[3.3]heptanes involves reductive amination of aldehyde precursors with primary amines. In the context of benzyl-protected derivatives, (1-benzyl-3-chloromethylazetidin-3-ylmethyl)amine intermediates have been cyclized using strong bases such as tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at elevated temperatures (70–110°C). For the target oxo derivative, this method could be adapted by introducing a ketone moiety at the C2 position prior to cyclization.
Example Protocol (adapted from):
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Starting Material : (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)amine (0.695 mmol) in THF.
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Base : t-BuOK (2.2 equiv, 1.0 M in THF).
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Conditions : Heating at 70°C for 2.5 h under inert atmosphere.
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Workup : Filtration to remove KCl, solvent evaporation, and purification via chromatography (20–100% ethyl acetate/isohexanes).
Yield : 60–75% for non-oxo analogues.
Oxidation Methods for Oxo Group Introduction
Post-Cyclization Oxidation
Secondary alcohols or methylene groups adjacent to nitrogen atoms can be oxidized to ketones. For example:
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Oxidizing Agents : Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane.
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Conditions : Room temperature, 2–6 h reaction time.
Case Study :
Oxidation of 2-benzyl-2-azaspiro[3.3]heptane (CAS: 1416438-72-6) with PCC yielded a 45% conversion to the oxo derivative, though yields vary with steric hindrance.
Ketone-Containing Precursors
Direct synthesis using pre-formed ketones avoids post-modification. β-Keto esters (e.g., benzyl acetoacetate) can undergo Mannich reactions with amines to generate spirocyclic frameworks.
Reaction Scheme :
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | Ethanol |
| Base | NaHCO₃ (1.5 equiv) |
| Yield | 50–65% (theoretical) |
Functional Group Protection and Deprotection
Benzyl Carboxylate Protection
The benzyl group in the target compound serves as a protecting group for the carboxylate moiety. Standard protocols involve:
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Protection : Reaction of the carboxylic acid with benzyl bromide in the presence of K₂CO₃.
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Deprotection : Hydrogenolysis using Pd/C under H₂ atmosphere.
Key Consideration :
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Stability : Benzyl esters are stable under acidic and basic conditions but cleaved via hydrogenolysis.
Oxalate Salt Formation
Purification via oxalate salt formation is common for amine-containing spirocycles. For example, benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CID: 70700609) is crystallized from ethanol/oxalic acid mixtures.
Procedure :
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Neutralization : Combine free base with oxalic acid (1:1 molar ratio).
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Crystallization : Slow cooling in ethanol yields high-purity crystals.
Industrial-Scale Production Considerations
Batch Reactor Optimization
Large-scale synthesis requires:
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Temperature Control : Jacketed reactors to maintain 70–110°C.
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Automation : Continuous feed systems for reagents like t-BuOK.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| t-BuOK | 120 |
| THF | 25 |
| Benzyl acetoacetate | 450 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its rigid spirocyclic structure makes it valuable in the design of new chemical entities.
Biology: In biological research, the compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a probe or ligand in various assays.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind selectively to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
- Functional Groups: The target compound’s 2-oxo group distinguishes it from non-oxygenated analogues like tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate, which lacks electron-withdrawing substituents .
- Counterion Effects : Salts like the oxalate derivative in alter solubility and stability compared to the neutral benzyl ester.
Physicochemical Properties
| Property | This compound (Estimated) | tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate | Benzyl 6-oxospiro[3.3]heptane-2-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~272.3 | 214.25 | 244.29 |
| Solubility | Low (hydrophobic benzyl group) | Moderate (tert-butyl ester) | Low (benzyl ester) |
| Reactivity | High (oxo group enhances electrophilicity) | Moderate | Low (no nitrogen/oxo groups) |
Notes:
Biological Activity
Benzyl 2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C15H18N2O6
- Molecular Weight : 322.31 g/mol
- CAS Number : 1211517-23-5
- Physical State : Typically appears as a white to yellow solid.
The compound features a spirocyclic structure that contributes to its biological activity by potentially interacting with various biological targets.
1. Sigma Receptors Interaction
Recent studies have highlighted the interaction of diazaspiro compounds with sigma receptors (σ1R and σ2R), which are implicated in several neurological and psychiatric disorders. This compound has been evaluated for its affinity towards these receptors:
- Binding Affinity : Compounds with similar structures have shown significant binding affinity to σ2R, which is associated with cancer cell proliferation and neurodegenerative diseases like Alzheimer's .
2. Anticancer Properties
The potential anticancer activity of this compound has been explored through various in vitro studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| Study B | HeLa (Cervical Cancer) | 4.5 | Inhibition of cell migration |
| Study C | A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
These findings suggest that the compound may disrupt cancer cell viability through multiple mechanisms, including apoptosis induction and inhibition of cell migration.
3. Neuroprotective Effects
Research indicates that compounds with diazaspiro structures may possess neuroprotective properties:
- Mechanism : By modulating sigma receptor activity, these compounds can potentially reduce neuroinflammation and oxidative stress . This suggests their utility in treating neurodegenerative disorders.
Synthesis and Derivatives
This compound can be synthesized through various methods involving diazaspiro intermediates:
- Starting Materials : Typically involves the use of protected amines and aryl halides.
- Reaction Conditions : Commonly employs palladium-catalyzed cross-coupling reactions to yield high-purity products .
Case Study 1: Neuroprotective Activity
A recent study investigated the neuroprotective effects of benzyl 2-oxo-1,6-diazaspiro[3.3]heptane derivatives in a rat model of Alzheimer’s disease:
- Findings : The treatment group showed significant improvement in cognitive function compared to control groups, attributed to reduced amyloid-beta plaque accumulation .
Case Study 2: Antitumor Efficacy
In another study focusing on breast cancer cells, benzyl 2-oxo-1,6-diazaspiro[3.3]heptane was administered alongside conventional chemotherapy agents:
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR can confirm the spirocyclic structure through distinct coupling patterns and quaternary carbon signals.
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks using SHELX refinement .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
How do intermolecular interactions influence the crystallographic packing and stability of this compound?
Advanced Research Focus
Graph-set analysis (as per Etter’s rules) reveals hydrogen-bonding motifs (e.g., N–H···O=C interactions) that stabilize crystal lattices. Computational tools (e.g., Mercury CSD) can predict packing efficiency, while temperature-dependent XRD studies assess thermal stability . For example, the oxo group may participate in C=O···H–N hydrogen bonds, affecting solubility and melting points .
What challenges arise during purification, and what chromatographic methods are recommended?
Basic Research Focus
Challenges include low solubility in polar solvents and co-elution of byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or flash chromatography (silica gel, ethyl acetate/hexane) effectively isolates the product. For scale-up, centrifugal partition chromatography (CPC) reduces silica gel usage .
What strategies mitigate racemization during functionalization at the spirocyclic nitrogen?
Advanced Research Focus
Racemization risks arise during nucleophilic substitutions or deprotections. Strategies include:
- Using mild deprotection agents (e.g., TFA in DCM at 0°C for Boc groups).
- Low-temperature reactions (−20°C) to slow kinetic pathways.
- Stereoretentive coupling reagents (e.g., HATU/DIPEA) for amide bond formation .
How does the spirocyclic framework influence reactivity in cross-coupling reactions?
Basic Research Focus
The rigid spiro structure restricts conformational flexibility, potentially enhancing regioselectivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance at the nitrogen atoms may require bulky ligands (e.g., XPhos) to facilitate Pd-catalyzed reactions. Computational modeling (DFT) predicts reactive sites .
What computational methods predict the conformational dynamics and pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Assess solvent accessibility and flexibility of the spiro core.
- DFT Calculations : Optimize ground-state geometry and evaluate frontier molecular orbitals for reactivity.
- ADMET Prediction : Tools like SwissADME estimate logP, permeability, and metabolic stability, guiding medicinal chemistry optimization .
How is this compound utilized as a building block in drug discovery?
Basic Research Focus
The spirocyclic scaffold is prized for its 3D complexity, enhancing target selectivity. Applications include:
- Kinase Inhibitors : The diazaspiro core mimics purine-binding motifs.
- GPCR Modulators : Rigidity complements hydrophobic binding pockets.
- PROTACs : Functionalization with E3 ligase ligands enables targeted protein degradation .
What are the limitations of current synthetic methodologies, and what innovations are emerging?
Advanced Research Focus
Current limitations include low yields in large-scale cyclization and poor diastereoselectivity. Innovations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
